molecular formula C17H17F3N4O3 B12172965 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12172965
M. Wt: 382.34 g/mol
InChI Key: LXLTVILAEHKCHI-UHFFFAOYSA-N
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Description

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a morpholine ring, a pyridazinone core, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by morpholine.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the coupling of the pyridazinone-morpholine intermediate with a trifluoromethyl-substituted phenyl acetamide derivative using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide serves as a valuable building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

Biological investigations have highlighted the compound's potential activities in enzyme inhibition and receptor binding. Its unique structure allows for interactions with specific biological targets, which may lead to significant therapeutic effects. Studies indicate that compounds with similar structures exhibit promising results in modulating pathways associated with neurological disorders and cancer.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Anticancer Activity : Research has shown that related compounds can inhibit the growth of various cancer cell lines. For instance, derivatives of this compound have demonstrated significant cytotoxicity against human cancer cell lines such as OVCAR-8 and NCI-H40 .
  • Anticonvulsant Properties : The compound has been explored for its anticonvulsant effects. Studies indicate that modifications in substituents can enhance its efficacy against seizures in animal models.

Industry

In industrial applications, this compound is utilized in developing new materials and pharmaceuticals. Its chemical stability and reactivity make it suitable for various formulations in agrochemicals and specialty chemicals.

In Vivo Studies

Recent studies assessing the anticonvulsant efficacy of morpholine derivatives indicated that structural modifications significantly influence activity levels. Certain derivatives exhibited enhanced potency compared to traditional anticonvulsants like phenytoin.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that specific substitutions on the phenyl ring could enhance lipophilicity and biological activity. For example, the presence of trifluoromethyl groups was crucial for binding efficacy in target proteins .

Mechanism of Action

The mechanism of action of 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the morpholine ring and pyridazinone core contribute to its potential biological activities.

Biological Activity

The compound 2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure combines a pyridazine ring with morpholine and acetamide functionalities, which may enhance its biological activity against various targets, including those involved in neurological disorders and cancer.

Chemical Structure

The molecular formula of the compound is C15H17N5O3C_{15}H_{17}N_{5}O_{3} with a molecular weight of 315.33 g/mol. The presence of the trifluoromethyl group is notable for its influence on lipophilicity and biological interactions.

ComponentDescription
Molecular Formula C15H17N5O3C_{15}H_{17}N_{5}O_{3}
Molecular Weight 315.33 g/mol
Key Functional Groups Morpholine, Pyridazine, Acetamide, Trifluoromethyl

Biological Activity Overview

The biological activity of this compound has been explored primarily through its potential as an anticonvulsant and its interactions with various proteins.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds within the same chemical family. For instance, derivatives containing the morpholine and pyridazine cores have shown promise in animal models for epilepsy, particularly through the maximal electroshock (MES) test and pentylenetetrazole-induced seizures .

  • Mechanism of Action : The proposed mechanism involves modulation of neuronal voltage-sensitive sodium channels, which play a critical role in seizure activity. Compounds similar to the target compound have shown moderate binding affinity to these channels .

Protein Interaction Studies

The inhibition of specific protein interactions has been a focal point of research. For example, studies have indicated that compounds with similar structural features can inhibit the binding between annexin A2 and S100A10 proteins, which are implicated in various pathological processes .

Case Studies

  • In Vivo Studies : In a study assessing anticonvulsant efficacy, several morpholine derivatives were tested for their protective effects against induced seizures. The results indicated that modifications in the substituents significantly influenced activity levels, with certain derivatives demonstrating enhanced potency compared to traditional anticonvulsants like phenytoin .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that specific substitutions on the phenyl ring (such as trifluoromethyl groups) could enhance lipophilicity and, consequently, biological activity . The presence of hydrophobic interactions was crucial for binding efficacy in target proteins.

Research Findings Summary

A summary of key findings from various studies is presented below:

Study TypeFindings
Anticonvulsant Screening Effective in MES tests; moderate binding to sodium channels observed.
Protein Interaction Inhibition Inhibits annexin A2/S100A10 binding; potential therapeutic implications for cancer and neurodegenerative diseases .
SAR Analysis Trifluoromethyl substitutions enhance lipophilicity and bioactivity; specific structural features correlate with increased potency .

Properties

Molecular Formula

C17H17F3N4O3

Molecular Weight

382.34 g/mol

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H17F3N4O3/c18-17(19,20)12-1-3-13(4-2-12)21-15(25)11-24-16(26)6-5-14(22-24)23-7-9-27-10-8-23/h1-6H,7-11H2,(H,21,25)

InChI Key

LXLTVILAEHKCHI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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